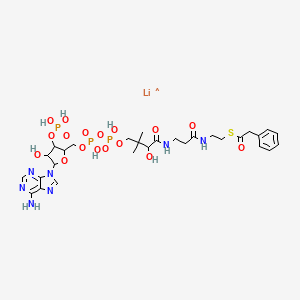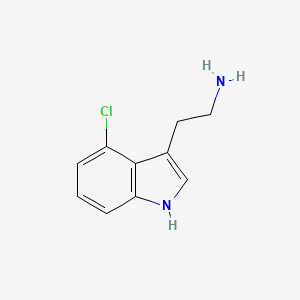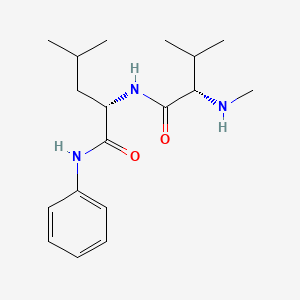![molecular formula C11H17N3O B1609555 N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine CAS No. 869901-11-1](/img/structure/B1609555.png)
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine
Overview
Description
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine, also known as MMPI or GSK1360707, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase B (PKB) pathway, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism.
Scientific Research Applications
Environmental Analysis : The compound is relevant in environmental chemistry for the analysis of aliphatic amines in wastewater and surface water. Techniques like gas chromatography-mass spectrometry after derivatization with specific chemicals are used for detecting such amines at sub-ppb levels in aquatic environments (Sacher, Lenz, & Brauch, 1997).
Chemical Synthesis : It plays a role in the enantioselective functionalization of amines via palladium-catalyzed C-H arylation of thioamides, which is important in drug discovery and the development of bioactive compounds (Jain, Verma, Xia, & Yu, 2016).
Pharmaceutical Development : The compound is used in synthesizing potent antimicrobials and therapeutic agents. An example includes the synthesis of specific morpholine derivatives which are key in creating new pharmaceuticals (Kumar, Sadashiva, & Rangappa, 2007).
Materials Science : It is involved in the synthesis and study of materials like phosphorus dendrimers. These dendrimers, with various amine terminal groups including morpholine, have applications in areas like cytotoxicity studies, DNA complexation, and transfection experiments (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).
Environmental Monitoring : Research has also been conducted on the concentration and size distribution of amines, including morpholine, in atmospheric particles. This is crucial for understanding the contribution of amines to secondary organic aerosols and their environmental impact (Liu, Bi, Zhang, Peng, Lian, Lu, Fu, Wang, Peng, & Sheng, 2017).
Electrochemistry : The compound is utilized in the study of pyridinecarboxamide cobalt(III) complexes, exploring the effect of bridge substituents on redox properties. Such studies are significant in the field of electrochemistry and materials science (Meghdadi, Amirnasr, Habibi, Amiri, Ghodsi, Rohani, Harrington, & Clegg, 2008).
properties
IUPAC Name |
N-methyl-1-(2-morpholin-4-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBCDNRFJGAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428750 | |
| Record name | N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869901-11-1 | |
| Record name | N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)




